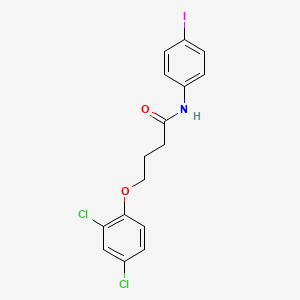![molecular formula C17H15Cl2N5O2 B4745734 N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4745734.png)
N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Vue d'ensemble
Description
N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, also known as DCM-TM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide works by activating the ATP-sensitive potassium (KATP) channels in smooth muscle cells, leading to vasodilation. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB.
Biochemical and physiological effects:
In addition to its vasodilatory and anti-inflammatory effects, N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide has been shown to have analgesic properties in animal models. It has also been shown to improve insulin sensitivity and glucose metabolism in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide in lab experiments is its potency and specificity for KATP channels. However, its relatively low solubility and stability may pose challenges for certain experimental protocols.
Orientations Futures
Future research on N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide could focus on its potential as a treatment for conditions such as hypertension, inflammation, and pain in humans. Further studies could also explore its effects on glucose metabolism and insulin sensitivity in human subjects. Additionally, the development of more stable and soluble analogs of N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide could improve its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide has been studied for its potential as a therapeutic agent for various conditions, including hypertension, inflammation, and pain. It has been shown to have potent vasodilatory effects and anti-inflammatory properties in animal models.
Propriétés
IUPAC Name |
N-[4-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-11(25)23(2)12-3-6-14(7-4-12)26-10-17-20-21-22-24(17)13-5-8-15(18)16(19)9-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPUOMWLZDRUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4745664.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4745668.png)
![N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4745669.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4745676.png)


![ethyl 4-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-3-oxobutanoate](/img/structure/B4745709.png)

![1-[(4-tert-butylbenzyl)oxy]-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4745725.png)
![N-(5-methyl-3-isoxazolyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4745742.png)
![4-{3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4745749.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-chloro-2-methylphenyl)glycinamide](/img/structure/B4745754.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4745757.png)